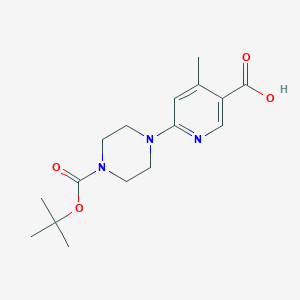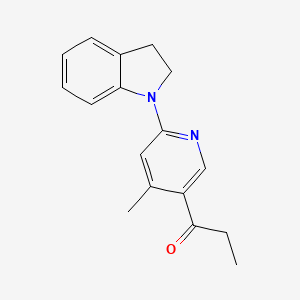
2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that contains both a pyridine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-mercapto-5-methylpyridine with piperidine-1-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine and piperidine rings, such as:
- 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine
- 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-ol
Uniqueness
What sets 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-9-6-10(7-13-12(9)16)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16) |
InChI Key |
GBHDLYKWGLXKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=S)C2CCCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B11804091.png)
![6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)


![4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11804120.png)
![Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11804124.png)




![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-3-methylbutanamide](/img/structure/B11804141.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11804149.png)
